(2E)-N-(4-phenylbutan-2-yl)-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-(4-phenylbutan-2-yl)-3-(thiophen-2-yl)prop-2-enamide is an organic compound that features a thiophene ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-phenylbutan-2-yl)-3-(thiophen-2-yl)prop-2-enamide typically involves the reaction of 4-phenylbutan-2-amine with 3-(thiophen-2-yl)prop-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-phenylbutan-2-yl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(4-phenylbutan-2-yl)-3-(thiophen-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-(4-phenylbutan-2-yl)-3-(thiophen-2-yl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(4-phenylbutan-2-yl)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.
(2E)-N-(4-phenylbutan-2-yl)-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (2E)-N-(4-phenylbutan-2-yl)-3-(thiophen-2-yl)prop-2-enamide imparts unique electronic properties, making it distinct from its analogs with furan or pyridine rings. This can influence its re
Properties
IUPAC Name |
(E)-N-(4-phenylbutan-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14(9-10-15-6-3-2-4-7-15)18-17(19)12-11-16-8-5-13-20-16/h2-8,11-14H,9-10H2,1H3,(H,18,19)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYPQMSYIGRYNO-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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